REACTION_SMILES
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[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:7][CH2:8][N:9]([CH2:10][CH3:11])[CH2:12][CH3:13].[F:14][C:15]([c:16]1[cH:17][cH:18][c:19]([CH2:20][Cl:21])[cH:22][cH:23]1)([F:24])[F:25].[NH2:1][C:2]([CH2:3][OH:4])([CH3:5])[CH3:6]>>[N:1]1=[C:20]([c:19]2[cH:18][cH:17][c:16]([C:15]([F:14])([F:24])[F:25])[cH:23][cH:22]2)[O:4][CH2:3][C:2]1([CH3:5])[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)CO
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Name
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Type
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product
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Smiles
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CC1(C)COC(c2ccc(C(F)(F)F)cc2)=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |